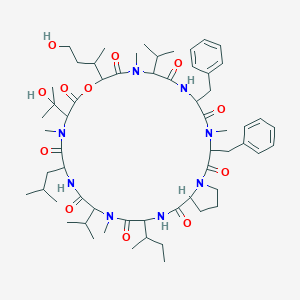![molecular formula C17H13N5OS B233979 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide, also known as TTA-A2, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and contains a triazolothiadiazole ring system. TTA-A2 has been found to exhibit various biological activities, including the ability to modulate G protein-coupled receptors (GPCRs).
Mechanism of Action
The mechanism of action of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves its interaction with GPCRs. Specifically, this compound has been found to bind to the allosteric site of certain GPCRs, leading to a modulation of their activity. This modulation can either enhance or inhibit the activity of the receptor, depending on the specific receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific GPCR that it targets. For example, this compound has been found to enhance the activity of the dopamine D2 receptor, leading to an increase in dopamine release in the brain. This effect may have potential applications in the treatment of neurological disorders such as Parkinson's disease. This compound has also been found to inhibit the activity of the histamine H1 receptor, which may have potential applications in the treatment of allergic reactions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide in lab experiments is its selectivity for certain GPCRs. This allows researchers to specifically target and study the activity of these receptors without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for the study of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide and its potential applications in scientific research. One direction is the further characterization of its effects on specific GPCRs and downstream signaling pathways. Another direction is the development of more potent analogs of this compound that may have improved efficacy in lab experiments. Additionally, the potential therapeutic applications of this compound in various diseases and disorders could be explored further.
Synthesis Methods
The synthesis of N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The first step involves the preparation of 4-bromo-2-nitroaniline, which is then subjected to a reaction with 1,2,4-triazole-3-thiol to yield 4-(1,2,4-triazol-3-ylthio)-2-nitroaniline. This intermediate product is then reacted with 4-chlorobenzyl chloride to produce this compound.
Scientific Research Applications
N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of GPCR modulation. GPCRs are a class of membrane proteins that are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. This compound has been found to selectively modulate the activity of certain GPCRs, making it a promising tool for studying the role of these receptors in various biological processes.
properties
Molecular Formula |
C17H13N5OS |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C17H13N5OS/c23-15(13-4-2-1-3-5-13)18-10-12-6-8-14(9-7-12)16-21-22-11-19-20-17(22)24-16/h1-9,11H,10H2,(H,18,23) |
InChI Key |
AXZCUVSDCCDYHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)

![2-(2,4-dimethylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233959.png)